d[Cha4,Dab8]VP
Description
d[Cha4,Dab8]VP is a synthetic vasopressin (VP) analog designed to selectively target the vasopressin V1b receptor (V1bR). Derived from deamino-[Cys¹]arginine vasopressin (dAVP), this compound features structural modifications at positions 4 and 8: a cyclohexylalanine (Cha) substitution at position 4 and diaminobutyric acid (Dab) at position 8 . These alterations confer high affinity and selectivity for the rat V1b receptor while minimizing off-target effects at vasopressin V1a, V2, and oxytocin (OT) receptors. This compound is a critical research tool for investigating V1bR-mediated physiological processes, such as stress responses and adrenocorticotropic hormone (ACTH) release, without confounding antidiuretic activity observed in earlier analogs .
Properties
Molecular Formula |
C48H67N11O11S2 |
|---|---|
Molecular Weight |
1038.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxobutan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H67N11O11S2/c49-19-17-32(42(64)52-26-40(51)62)54-47(69)38-12-7-20-59(38)48(70)37-27-72-71-21-18-41(63)53-33(24-30-13-15-31(60)16-14-30)43(65)55-34(22-28-8-3-1-4-9-28)44(66)56-35(23-29-10-5-2-6-11-29)45(67)57-36(25-39(50)61)46(68)58-37/h1,3-4,8-9,13-16,29,32-38,60H,2,5-7,10-12,17-27,49H2,(H2,50,61)(H2,51,62)(H,52,64)(H,53,63)(H,54,69)(H,55,65)(H,56,66)(H,57,67)(H,58,68)/t32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
DPVYQFBOSXXNLG-CXWHUAPYSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCN)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCN)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D[Cha4,Dab8]VP involves modifications at positions 4 and 8 of the deamino-arginine vasopressin molecule. The Merrifield solid-phase method is commonly used for the synthesis of such peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over the reaction conditions and the sequence of amino acid additions. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
D[Cha4,Dab8]VP primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotection agents like trifluoroacetic acid (TFA). The reactions are typically carried out in anhydrous solvents under inert atmosphere to prevent side reactions .
Major Products Formed
The major product formed from the synthesis of this compound is the desired peptide with modifications at positions 4 and 8. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during the purification process .
Scientific Research Applications
D[Cha4,Dab8]VP has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of vasopressin receptors and their role in physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to vasopressin deficiency or dysregulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
D[Cha4,Dab8]VP exerts its effects by binding to vasopressin receptors, specifically the V1b receptor. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels trigger downstream signaling pathways that mediate the physiological effects of the compound .
Comparison with Similar Compounds
Structural Modifications and Receptor Selectivity
The selectivity of d[Cha4,Dab8]VP arises from strategic substitutions at positions 4 and 8:
- Position 4 (Cha) : Enhances V1bR binding by introducing hydrophobic interactions, as seen in d[Cha4]AVP, which is selective for human and bovine V1bR but causes antidiuretic effects in rats via V2R activation .
- Position 8 (Dab) : Replacing arginine (Arg8) with Dab reduces V2R activity, eliminating antidiuretic effects in rats and improving V1bR selectivity .
Key Compounds for Comparison:
d[Cha4]AVP: Structure: Cha4, Arg7. Selectivity: High affinity for human and bovine V1bR (pKi = 9.68) but binds weakly to human OT receptors (pKi = 7.68) . Limitations: Potent antidiuretic activity in rats due to residual V2R activation, making it non-selective in rodent models .
d[Cha4,Lys8]VP :
- Structure : Cha4, Lys8.
- Selectivity : Retains high V1bR affinity in rats (Ki = 0.16 nM) with minimal V2R interaction. Also active at human V1bR .
- Applications : Used to study V1bR roles in stress and anxiety .
d[Leu4,Lys8]VP :
- Structure : Leu4, Lys8.
- Selectivity : Rat-specific V1bR agonist (Ki = 0.52 nM) with negligible V1a/V2R activity. Weak OT receptor binding (Ki = 138 nM) .
- Applications : Fluorescent derivatives enable receptor localization studies .
This compound: Structure: Cha4, Dab8. Selectivity: High rat V1bR affinity (Ki < 1 nM) and >100-fold selectivity over rat V1a, V2, and OT receptors . Advantages: No antidiuretic effects in vivo, making it ideal for rat models .
Functional and Pharmacological Profiles
Binding Affinities and Functional Activity (Table 1):
ND = Not Determined
Species-Specific Differences:
- d[Cha4]AVP: Selective in humans but non-selective in rats due to V2R-mediated antidiuresis .
- d[Leu4,Lys8]VP: Rat-specific with nanomolar V1bR affinity; used in receptor dimerization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
